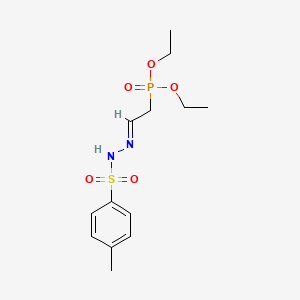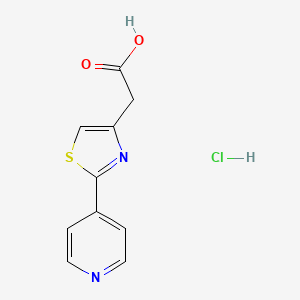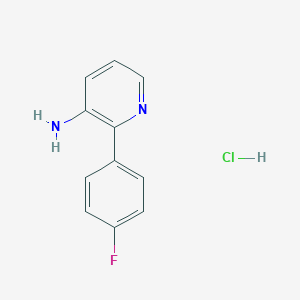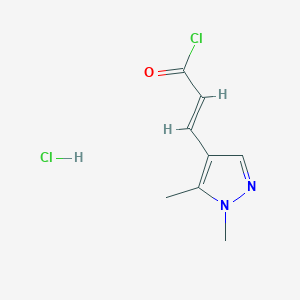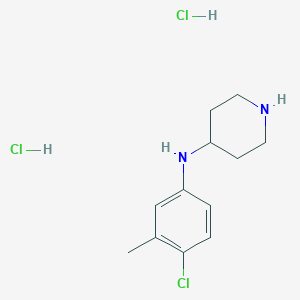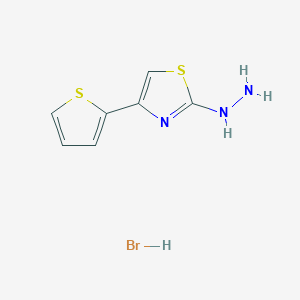
(4-Thiophen-2-yl-1,3-thiazol-2-yl)hydrazine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “(4-Thiophen-2-yl-1,3-thiazol-2-yl)hydrazine;hydrobromide” is a chemical entity listed in the PubChem database
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (4-Thiophen-2-yl-1,3-thiazol-2-yl)hydrazine;hydrobromide would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
(4-Thiophen-2-yl-1,3-thiazol-2-yl)hydrazine;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons, which can lead to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis, (4-Thiophen-2-yl-1,3-thiazol-2-yl)hydrazine;hydrobromide can be used to create more complex molecules for research and industrial purposes.
Biology: The compound may be used in studies of biochemical pathways and interactions, particularly if it has bioactive properties.
Medicine: If this compound exhibits pharmacological activity, it could be investigated as a potential therapeutic agent for various diseases.
Industry: The compound may be used in the production of materials, chemicals, or pharmaceuticals, depending on its chemical properties and reactivity.
作用機序
The mechanism of action of (4-Thiophen-2-yl-1,3-thiazol-2-yl)hydrazine;hydrobromide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. The exact mechanism of action would depend on the specific structure and properties of the compound.
類似化合物との比較
(4-Thiophen-2-yl-1,3-thiazol-2-yl)hydrazine;hydrobromide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on factors such as:
Chemical Structure: Similar compounds may have similar core structures but differ in the substituents attached to the core.
Reactivity: The reactivity of this compound can be compared with similar compounds to determine its relative stability and reactivity in various chemical reactions.
Some similar compounds include those listed in the PubChem database with similar 2-dimensional or 3-dimensional structures .
特性
IUPAC Name |
(4-thiophen-2-yl-1,3-thiazol-2-yl)hydrazine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2.BrH/c8-10-7-9-5(4-12-7)6-2-1-3-11-6;/h1-4H,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZPLVICYDYECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CSC(=N2)NN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)
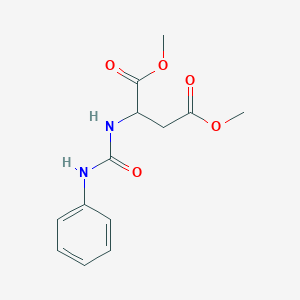

![Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate](/img/structure/B8038829.png)
![4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one](/img/structure/B8038831.png)

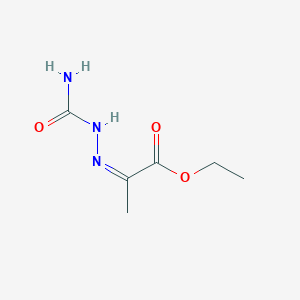
![N-[4-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride](/img/structure/B8038852.png)
